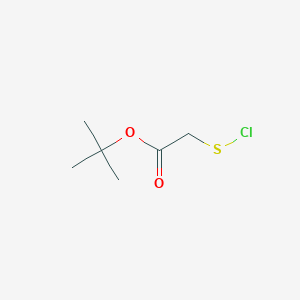

tert-Butyl (chlorosulfanyl)acetate

Description

tert-Butyl (chlorosulfanyl)acetate is a tert-butyl ester derivative featuring a chlorosulfanyl (-SCl) functional group. This compound is of interest in organic synthesis due to the reactivity of the chlorosulfanyl group, which participates in nucleophilic substitutions and serves as a precursor for sulfonamide and thioether linkages.

Properties

CAS No. |

188560-12-5 |

|---|---|

Molecular Formula |

C6H11ClO2S |

Molecular Weight |

182.67 g/mol |

IUPAC Name |

tert-butyl 2-chlorosulfanylacetate |

InChI |

InChI=1S/C6H11ClO2S/c1-6(2,3)9-5(8)4-10-7/h4H2,1-3H3 |

InChI Key |

GBXFWNZNVVCKGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CSCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (chlorosulfanyl)acetate typically involves the reaction of tert-butyl acetate with chlorosulfonyl chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

tert-Butyl (chlorosulfanyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the chlorosulfanyl group to a sulfide or thiol group.

Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (chlorosulfanyl)acetate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce the chlorosulfanyl group into various molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (chlorosulfanyl)acetate involves its interaction with various molecular targets. The chlorosulfanyl group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modify the activity of enzymes or other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Functional Group Reactivity and Electronic Effects

The chlorosulfanyl group in tert-Butyl (chlorosulfanyl)acetate distinguishes it from other tert-butyl esters. For example:

- tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (CAS 1909327-88-3) contains an amino group, which confers basicity and hydrogen-bonding capacity, enabling applications in drug synthesis .

- tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate (C₁₅H₁₉NO₅) features a nitro group, a strong electron-withdrawing substituent that enhances electrophilic reactivity and influences crystal packing via nitro···arene interactions .

In contrast, the chlorosulfanyl group is both electron-withdrawing and nucleophilic, likely increasing the compound’s acidity (α-proton) and participation in cross-coupling reactions.

Crystallographic and Structural Properties

Crystal data for tert-butyl esters reveal substituent-dependent structural variations:

- tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 11.379 Å, b = 11.393 Å, c = 12.283 Å, and β = 94.88° .

- Substituents like -Cl, -CH₃, or -Hg on the phenyl ring alter molecular conformation and packing. For instance, chlorine substituents increase halogen bonding, while methyl groups promote van der Waals interactions .

The chlorosulfanyl group in this compound may adopt a similar monoclinic arrangement but with distinct intermolecular interactions (e.g., S-Cl···O or S-Cl···π contacts) due to its polarizable sulfur-chlorine bond.

Data Table: Key Properties of tert-Butyl Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.